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Compound of Interest

Compound Name: 1-Cyclopropylethanamine

CAS No.: 1621-24-5

Cat. No.: B155062

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Cyclopropylethanamine (CAS No. 1621-24-5). Due to the limited availability of experimentally

derived spectra in publicly accessible databases, this document presents a combination of

predicted data from reliable sources and expected spectroscopic characteristics based on the

analysis of analogous compounds. The information herein is intended to support research,

development, and quality control activities involving this compound.

Chemical Structure and Properties
IUPAC Name: 1-cyclopropylethanamine

Molecular Formula: C₅H₁₁N[1]

Molecular Weight: 85.15 g/mol [1]
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Exact Mass: 85.089149355 Da[1]

SMILES: CC(C1CC1)N[1]

InChI: InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3[1]

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1-
Cyclopropylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~1.71 Multiplet 4 Cyclopropyl CH₂

~1.47 Multiplet 1 Cyclopropyl CH

~1.25 Doublet 3 Methyl CH₃

~3.20 Quartet 1 Ethanaminyl CH

Variable Broad Singlet 2 Amine NH₂

Predicted data sourced from the Human Metabolome Database (HMDB).[2] Note: The

chemical shift of the amine protons (NH₂) is highly dependent on the solvent and concentration

and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropylethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropylethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropylethanamine
https://www.benchchem.com/product/b155062/docs?utm_src=pdf-body#spectroscopic-profile-of-1-cyclopropylethanamine-an-in-depth-technical-guide
https://www.benchchem.com/product/b155062/docs?utm_src=pdf-body#spectroscopic-profile-of-1-cyclopropylethanamine-an-in-depth-technical-guide
https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155062?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~55 Ethanaminyl CH

~20 Methyl CH₃

~15 Cyclopropyl CH

~5 Cyclopropyl CH₂

Note: This data is based on typical chemical shifts for similar structures and predictions.

Infrared (IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands

Frequency (cm⁻¹) Vibration Mode Intensity

3300-3500
N-H Stretch (asymmetric and

symmetric)

Medium, Sharp (typically two

bands for primary amines)

2850-2960 C-H Stretch (aliphatic) Strong

~3080 C-H Stretch (cyclopropyl) Medium

1590-1650 N-H Bend (scissoring) Medium

1000-1250 C-N Stretch Medium

650-900 N-H Wag Broad, Strong

Note: These are characteristic infrared absorption frequencies for primary amines and

cyclopropyl groups.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Assignment

85 Moderate [M]⁺ (Molecular Ion)

84 Moderate [M-H]⁺

70 High [M-CH₃]⁺ (α-cleavage)

44 Base Peak
[CH(NH₂)=CH₂]⁺ (α-cleavage

with rearrangement)

41 High [C₃H₅]⁺ (Cyclopropyl cation)

Note: The fragmentation pattern is predicted based on the typical behavior of primary amines

under electron ionization, which often involves α-cleavage. The molecular ion is expected to

have an odd mass, consistent with the nitrogen rule for compounds containing a single nitrogen

atom.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1-
Cyclopropylethanamine.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 1-Cyclopropylethanamine.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

D₂O, or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if

using a non-deuterated solvent for reference.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:
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Record the spectrum on a 400 MHz or higher field NMR spectrometer.

Set the spectral width to cover the range of -2 to 12 ppm.

Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good

signal-to-noise ratio.

Process the data with appropriate window functions (e.g., exponential multiplication)

before Fourier transformation.

¹³C NMR Acquisition:

Record the spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

Acquire the spectrum with a significantly larger number of scans compared to ¹H NMR to

achieve an adequate signal-to-noise ratio.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

KBr Pellet (for salts): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr

powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

Record the spectrum over the range of 4000 to 400 cm⁻¹.

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.
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Mass Spectrometry
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample

in a volatile organic solvent (e.g., dichloromethane or methanol) into a GC equipped with a

suitable capillary column (e.g., a non-polar stationary phase). The GC will separate the

compound before it enters the mass spectrometer.

Ionization:

Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis:

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10 to 200

amu.

Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 1-Cyclopropylethanamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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